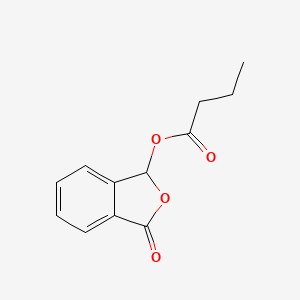
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate is a chemical compound with the molecular formula C12H12O4 It is known for its unique structure, which includes a butanoic acid esterified with a 1,3-dihydro-3-oxo-1-isobenzofuranyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester typically involves the esterification of butanoic acid with 1,3-dihydro-3-oxo-1-isobenzofuran. One common method involves the use of an acid catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The ester is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds play a crucial role in its interactions with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: Similar in structure but with a tert-butyl group instead of the isobenzofuranyl group.
Butanoic acid, 3-oxo-, propyl ester: Another ester derivative with a propyl group.
(3-oxo-1H-2-benzofuran-1-yl) butanoate: A closely related compound with a similar core structure.
Uniqueness
3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate is unique due to its specific ester linkage and the presence of the 1,3-dihydro-3-oxo-1-isobenzofuranyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
108761-29-1 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(3-oxo-1H-2-benzofuran-1-yl) butanoate |
InChI |
InChI=1S/C12H12O4/c1-2-5-10(13)15-12-9-7-4-3-6-8(9)11(14)16-12/h3-4,6-7,12H,2,5H2,1H3 |
Clé InChI |
LZBZVXBQAJUKGA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1C2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













